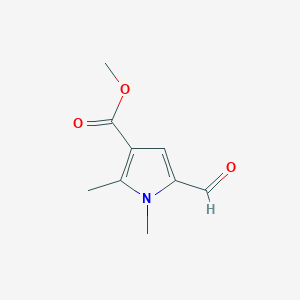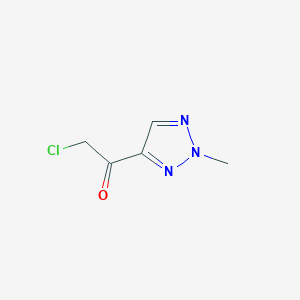![molecular formula C7H9Br2N3 B1434898 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1803587-77-0](/img/structure/B1434898.png)
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Overview
Description
2,3-Dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a chemical compound with the molecular formula C7H9Br2N3 and a molecular weight of 294.98 g/mol. This compound is characterized by its bromine atoms and its imidazo[1,2-a]pyridine structure, which is a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves the bromination of imidazo[1,2-a]pyridine derivatives. The reaction conditions may include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, ensuring consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove bromine atoms or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions and reagents used.
Reduction Products: Dibrominated compounds with reduced bromine content.
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,3-Dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the chemical industry for the synthesis of various fine chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the biological system and the specific derivatives formed from the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused ring structure but may differ in the position and number of substituents.
Brominated heterocycles: Other brominated compounds with different heterocyclic structures can be compared to highlight the uniqueness of 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine.
Properties
IUPAC Name |
2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3/c8-6-7(9)12-3-4(10)1-2-5(12)11-6/h4H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDQXHQWBIZIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2CC1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)


![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)
